molecular formula C19H21N B12619667 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine CAS No. 912339-25-4

1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine

Cat. No.: B12619667
CAS No.: 912339-25-4
M. Wt: 263.4 g/mol
InChI Key: BBFSVVJNEXXXPV-UHFFFAOYSA-N
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Description

1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a phenylethenyl group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine typically involves the reaction of 2-methylphenylacetylene with phenylacetylene in the presence of a suitable catalyst to form the phenylethenyl intermediate. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenylethenyl group.

    Substitution: The compound can participate in substitution reactions, where the pyrrolidine ring or the phenylethenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a similar pyrrolidine ring structure but lacking the phenylethenyl group.

    Phenylethenylpyrrolidine Derivatives: Compounds with different substituents on the phenylethenyl group or modifications to the pyrrolidine ring.

Uniqueness: 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine is unique due to the presence of both the methyl-substituted phenylethenyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

912339-25-4

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

1-[2-(2-methylphenyl)-1-phenylethenyl]pyrrolidine

InChI

InChI=1S/C19H21N/c1-16-9-5-6-12-18(16)15-19(20-13-7-8-14-20)17-10-3-2-4-11-17/h2-6,9-12,15H,7-8,13-14H2,1H3

InChI Key

BBFSVVJNEXXXPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=C(C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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